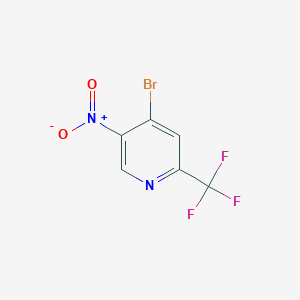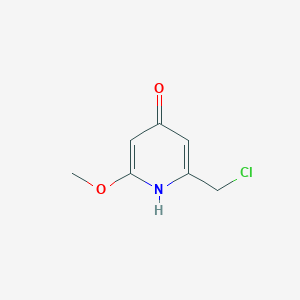
2-(Chloromethyl)-6-methoxypyridin-4-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)-6-methoxypyridin-4-OL is a heterocyclic organic compound that features a pyridine ring substituted with a chloromethyl group at the 2-position and a methoxy group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-6-methoxypyridin-4-OL typically involves the chloromethylation of 6-methoxypyridin-4-OL. One common method includes the reaction of 6-methoxypyridin-4-OL with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride . The reaction proceeds under acidic conditions, facilitating the formation of the chloromethyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of protective groups and subsequent deprotection steps may be employed to improve the selectivity of the chloromethylation process.
Chemical Reactions Analysis
Types of Reactions: 2-(Chloromethyl)-6-methoxypyridin-4-OL can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions:
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide or potassium thiocyanate under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly employed.
Major Products:
Substitution: Products include 2-(azidomethyl)-6-methoxypyridin-4-OL, 2-(thiocyanatomethyl)-6-methoxypyridin-4-OL.
Oxidation: Products include 2-(chloromethyl)-6-methoxypyridine-4-carboxaldehyde.
Reduction: Products include 2-(chloromethyl)-6-methoxypiperidine-4-OL.
Scientific Research Applications
2-(Chloromethyl)-6-methoxypyridin-4-OL has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-6-methoxypyridin-4-OL involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The methoxy group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
2-Chloromethyl-1,3-dioxolane: A compound with a similar chloromethyl group but different ring structure.
2-Chloromethyl-4-methylquinazoline: Another heterocyclic compound with a chloromethyl group.
Uniqueness: 2-(Chloromethyl)-6-methoxypyridin-4-OL is unique due to the presence of both a chloromethyl and a methoxy group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H8ClNO2 |
|---|---|
Molecular Weight |
173.60 g/mol |
IUPAC Name |
2-(chloromethyl)-6-methoxy-1H-pyridin-4-one |
InChI |
InChI=1S/C7H8ClNO2/c1-11-7-3-6(10)2-5(4-8)9-7/h2-3H,4H2,1H3,(H,9,10) |
InChI Key |
CEHFZTDVBZYUJZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=O)C=C(N1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


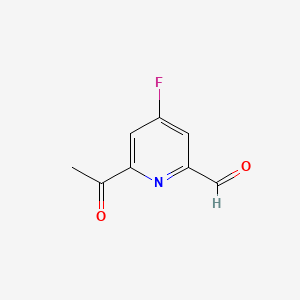
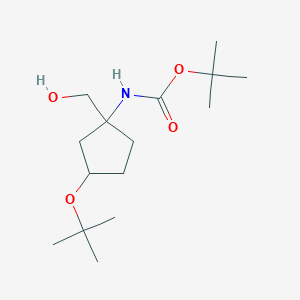

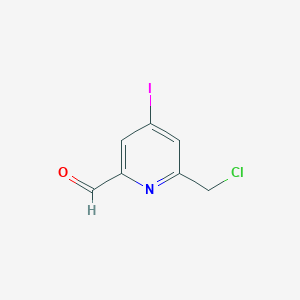
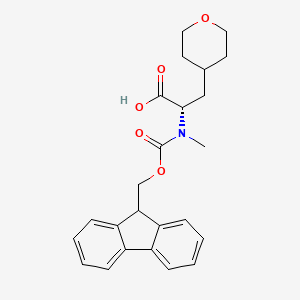
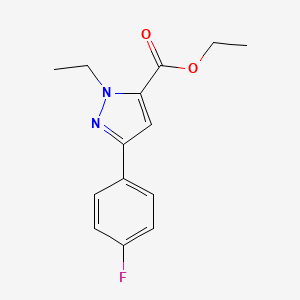
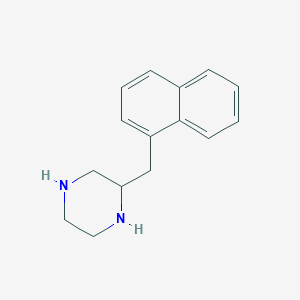
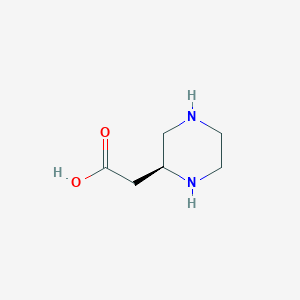
![1,3-dimethyl-5-({4-[4-(trifluoromethyl)piperidino]phenyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B14861429.png)
![1H-Pyrazolo[3,4-C]pyridin-7-ylmethylamine](/img/structure/B14861430.png)
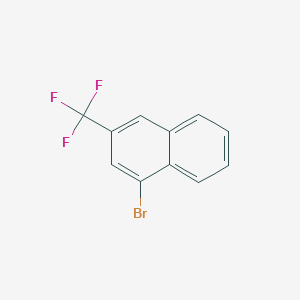
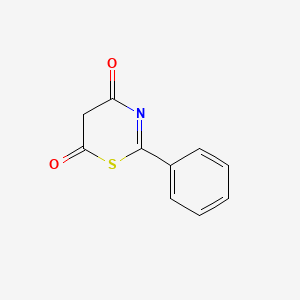
![9-(3,4-Dimethylphenyl)-3-((3-fluorobenzyl)thio)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/structure/B14861453.png)
